倍他雌二苯酸酯

描述

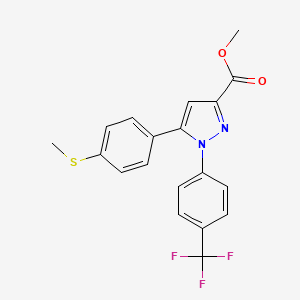

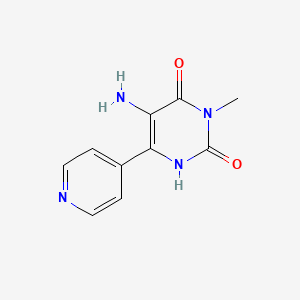

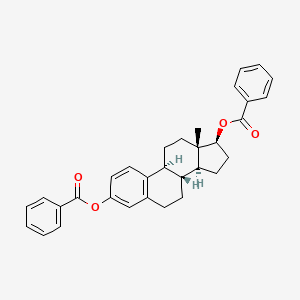

Beta-Estradiol dibenzoate, also known as estradiol 3,17β-dibenzoate, is an estrogen ester that was developed in the 1930s . It is the C3 and C17β benzoate diester of estradiol .

Synthesis Analysis

Beta-Estradiol dibenzoate has been encapsulated in Zn-MOF nanocomposites using a microwave-assisted coprecipitation method . This method involved the use of Zn (OAc) 2 ·2H 2 O and 2,6-pyridine dicarboxylic acid ammonium as an organic ligand . Another study used a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for estradiol (E2) and estrone (E1) for use in the sub-picomolar range .Molecular Structure Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), was solved from single crystals obtained by sublimation . The Z′ = 2 P 2 1 2 1 2 1 structure was computationally predicted as one of the thermodynamically plausible structures .Chemical Reactions Analysis

The degradation of beta-Estradiol was observed at 100% at initial pH 3 . GCMS results showed that stable acidic compounds (such as benzoic acid and furoic acids) were produced due to the degradation of beta-Estradiol in most of the experimental conditions .Physical And Chemical Properties Analysis

The major problem associated with the use of beta-Estradiol is its very low water solubility, resulting in poor oral bioavailability . Beta-Estradiol dibenzoate contains total 73 bond(s); 41 non-H bond(s), 20 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 5 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), and 2 ester(s) .科学研究应用

神经保护作用和机制

雌激素合成和海马记忆

17-β-雌二醇 (E2) 已被证明可以促进长期增强作用,并增加海马神经元的树突棘突触密度,这与海马依赖性记忆的改善有关。抑制 E2 合成(例如通过来曲唑)已被观察到会特别损害绝经后女性的海马依赖性记忆,这突出了 E2 在海马功能中的关键作用及其在认知衰老和阿尔茨海默病中的潜在补偿机制 (Bayer 等人,2015 年)。

雌激素受体和脑损伤

雌二醇的神经保护作用是通过雌激素受体介导的,其中雌激素受体 α (ERα) 在介导雌二醇对脑损伤的保护作用中起着至关重要的作用。这已在中风研究中使用 ERα 敲除小鼠模型得到证实,表明靶向 ERα 可能有利于治疗和预防与衰老或脑损伤相关的神经功能障碍 (Dubal 等人,2001 年)。

雌激素和海马神经发生

已发现雌激素受体 α 和 β 激动剂分别促进成年雌性大鼠海马中的雌二醇增强细胞增殖。这提示雌激素受体亚型对祖细胞及其后代有直接影响,表明雌激素在海马神经发生中的复杂调节作用 (Mazzucco 等人,2006 年)。

雌激素和认知功能

已显示雌激素受体 β 基因的破坏会损害雌性小鼠的空间学习能力,这强调了雌激素在认知功能中的重要性及其对女性激素替代疗法的潜在影响 (Rissman 等人,2002 年)。

作用机制

The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .

安全和危害

属性

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-benzoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,20,26-29H,12,14,16-19H2,1H3/t26-,27-,28+,29+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEBTTYLHXQXSF-CAHAWPIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194364 | |

| Record name | beta-Estradiol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4147-13-1 | |

| Record name | beta-Estradiol dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Estradiol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-ESTRADIOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W00I5071 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)